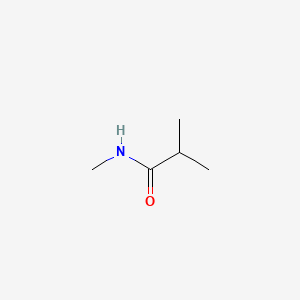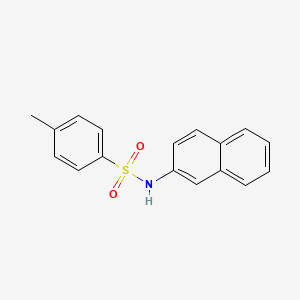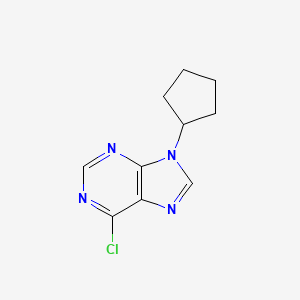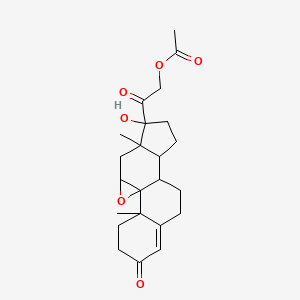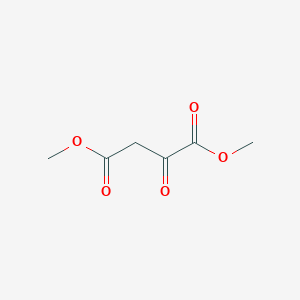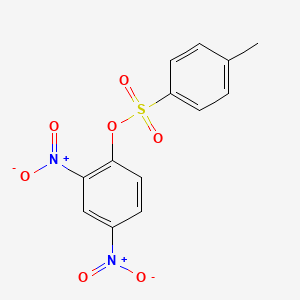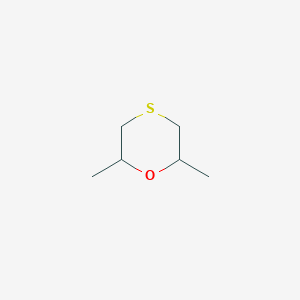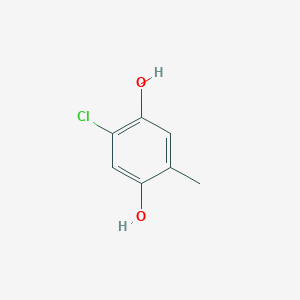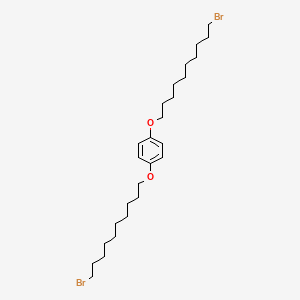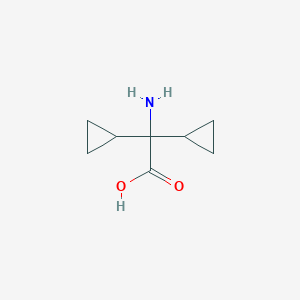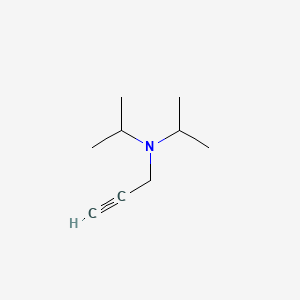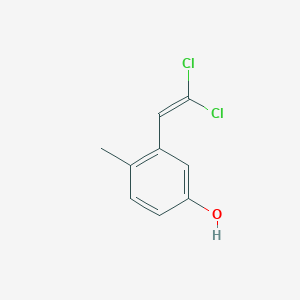
3-(2,2-Dichloroethenyl)-4-methylphenol
Overview
Description
3-(2,2-Dichloroethenyl)-4-methylphenol is a chemical compound known for its applications in various fields, including agriculture and pest control It is a derivative of phenol, characterized by the presence of a dichloroethenyl group and a methyl group attached to the phenol ring
Mechanism of Action
Target of Action
The primary target of 3-(2,2-Dichloroethenyl)-4-methylphenol, also known as Permethrin , is the sodium channel protein type 1 subunit alpha . This protein plays a crucial role in the propagation and generation of action potentials in neurons .
Mode of Action
Permethrin acts on the nerve cell membrane to disrupt the sodium channel current, which regulates the polarization of the membrane . This disruption leads to delayed repolarization and paralysis of the pests .
Biochemical Pathways
This disruption affects the normal functioning of the neurons, leading to paralysis .
Pharmacokinetics
It is known that insects are more affected by permethrin than humans or dogs because they are unable to metabolise the toxins as quickly as humans and dogs .
Result of Action
The result of Permethrin’s action is the paralysis and eventual death of the pests. This is due to the disruption of the normal functioning of the neurons, which leads to an inability of the pests to move or perform normal functions .
Action Environment
The action of Permethrin can be influenced by various environmental factors. For instance, exposure to sunlight, water, and oxygen can accelerate its decomposition . Moreover, Permethrin is highly toxic to fish, bees, and aquatic insects , indicating that its efficacy and stability can be affected by the presence of these organisms in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dichloroethenyl)-4-methylphenol typically involves the reaction of 4-methylphenol with 2,2-dichloroethene under specific conditions. One common method includes the use of a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution reaction. The reaction is carried out in an inert solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained with high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of advanced catalysts and automated systems helps in maintaining consistent reaction conditions and product quality. Additionally, purification steps such as distillation and recrystallization are employed to ensure the compound meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dichloroethenyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce the dichloroethenyl group.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or amines in an appropriate solvent.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 3-(2-chloroethenyl)-4-methylphenol.
Substitution: Formation of substituted phenols or amines.
Scientific Research Applications
3-(2,2-Dichloroethenyl)-4-methylphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on microbial activity and its role in bioremediation processes.
Medicine: Investigated for its potential use in developing new pharmaceuticals with antimicrobial properties.
Industry: Utilized in the formulation of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Comparison with Similar Compounds
Similar Compounds
Cypermethrin: A synthetic pyrethroid with a similar dichloroethenyl group, used as an insecticide.
Permethrin: Another pyrethroid insecticide with a similar structure and mode of action.
Deltamethrin: A potent insecticide with a similar chemical backbone.
Uniqueness
3-(2,2-Dichloroethenyl)-4-methylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(2,2-dichloroethenyl)-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c1-6-2-3-8(12)4-7(6)5-9(10)11/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOZFMIGIHKIMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)C=C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20294424 | |
| Record name | 3-(2,2-dichloroethenyl)-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90348-56-4 | |
| Record name | NSC96584 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96584 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2,2-dichloroethenyl)-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Benzyloxy)carbonyl]glutamic acid](/img/structure/B1618443.png)
